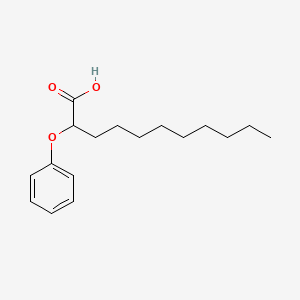

2-Phenoxyundecanoic acid

描述

Structure

3D Structure

属性

CAS 编号 |

28065-23-8 |

|---|---|

分子式 |

C17H26O3 |

分子量 |

278.4 g/mol |

IUPAC 名称 |

2-phenoxyundecanoic acid |

InChI |

InChI=1S/C17H26O3/c1-2-3-4-5-6-7-11-14-16(17(18)19)20-15-12-9-8-10-13-15/h8-10,12-13,16H,2-7,11,14H2,1H3,(H,18,19) |

InChI 键 |

PIWQVBDRRFMUIB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(C(=O)O)OC1=CC=CC=C1 |

规范 SMILES |

CCCCCCCCCC(C(=O)O)OC1=CC=CC=C1 |

产品来源 |

United States |

Synthetic Methodologies and Chemical Derivatization of Phenoxyundecanoic Acids

Established Synthetic Routes for 2-Phenoxyundecanoic Acid and Related Compounds

The construction of the this compound backbone relies on robust and well-established chemical reactions. The primary challenges involve the formation of the ether linkage and the manipulation of the carboxylic acid group.

The formation of the phenoxy ether bond is a cornerstone of synthesizing this class of compounds. Several strategies have been developed to achieve this transformation efficiently.

A primary and widely used method is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a haloacetic acid derivative by a phenol (B47542) salt. vulcanchem.com In the context of this compound, this would typically involve the reaction of a phenoxide with an ester of 2-haloundecanoic acid, followed by hydrolysis of the ester to yield the desired carboxylic acid. The efficiency of this SN2 reaction is dependent on the reaction conditions and the nature of the leaving group on the undecanoic acid chain.

More advanced strategies for C-O bond formation involve the activation of C-H bonds. encyclopedia.pub While widely explored for simpler molecules like toluene, the principles can be applied to more complex structures. These methods often utilize metal nanoparticles as catalysts to promote the oxidation of a C-H bond and subsequent coupling with an oxygen source. encyclopedia.pub Enzymatic approaches also offer a powerful alternative. Monooxygenases, for instance, can catalyze the incorporation of an oxygen atom into a C-H bond, forming an unstable hemiacetal that can lead to an ether linkage. researchgate.net

The carboxylic acid moiety of this compound is a versatile handle for further derivatization. Standard organic transformations can convert the carboxylic acid into a variety of other functional groups. khanacademy.org These derivatives are often synthesized to alter the compound's physical properties or to prepare it for subsequent coupling reactions.

Common derivatizations include:

Esters: Formed by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by reacting an acyl halide derivative with an alcohol.

Amides: Typically synthesized by reacting the carboxylic acid with an amine, often in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction. khanacademy.org

Acyl Halides: Created by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.

Acid Anhydrides: Can be formed from the reaction of a carboxylate with an acyl chloride. khanacademy.org

Advanced methodologies for carboxylic acid functionalization include electrooxidative activation. This technique can generate a transient carboxyl radical, which rapidly decarboxylates to form an alkyl radical. nih.gov This radical can then participate in further reactions, such as Giese-type additions to olefins, enabling novel carbon-carbon bond formations. nih.gov Another innovative approach involves using masked O-substituted isocyanates to transform unactivated carboxylic acids into hydroxamic acid derivatives, a method noted for its broad functional group tolerance. organic-chemistry.org

Design and Synthesis of Functionalized Phenoxyundecanoic Acid Derivatives

The systematic introduction of various functional groups onto the phenoxyundecanoic acid scaffold allows for the fine-tuning of its chemical properties. This includes adding substituents to the aromatic ring or the aliphatic chain and controlling the stereochemistry of chiral centers.

A wide array of derivatives can be synthesized by introducing substituents at different positions. For example, fluorinated phenoxyalkanoic acids, such as 11-(2-fluorophenoxy)undecanoic acid and 11-(2,4-difluorophenoxy)undecanoic acid, have been synthesized and used as carbon sources in microbial polymer production. researchgate.net The presence of fluorine atoms can dramatically affect the physical properties of resulting materials. researchgate.net

Other functionalizations include the introduction of ethoxy and pyridinyl diazenyl groups, leading to complex structures like 11-{2-Ethoxy-4-[(E)-(pyridin-4-yl)diazenyl]phenoxy}undecanoic acid. The synthesis of such molecules involves multi-step sequences to build the substituted phenol precursor before its attachment to the undecanoic acid chain. Research into anti-inflammatory agents has also led to the synthesis of various trichlorophenoxy derivatives bearing thiopropyl and amino moieties. nih.gov

Table 1: Examples of Functionalized Phenoxyundecanoic Acid Derivatives

| Base Compound | Substituent(s) | Resulting Derivative Class |

|---|---|---|

| Phenoxyundecanoic Acid | Fluoro- (e.g., 2-F, 2,4-di-F) on phenoxy ring | Fluorinated Phenoxyalkanoic Acids researchgate.net |

| Phenoxyundecanoic Acid | Ethoxy, Pyridinyl Diazenyl on phenoxy ring | Azo-Functionalized Phenoxyalkanoic Acids |

| Phenoxyundecanoic Acid | Chloro-, Thiopropyl, Amino- on phenoxy ring | Substituted Phenoxyalkanoic Acids nih.gov |

Stereoselectivity is the preferential formation of one stereoisomer over another. msu.edulibguides.com For this compound, the carbon at the 2-position is a stereogenic center. The synthesis of enantiomerically pure or enriched forms of this compound requires stereoselective methods.

One common strategy is the use of a chiral auxiliary . uzh.chcanada.ca A chiral auxiliary can be attached to the carboxylic acid, directing the subsequent C-O bond formation to occur preferentially on one face of the molecule, thereby creating the desired stereocenter. The auxiliary is then cleaved to yield the enantiomerically enriched product. canada.ca

Another approach involves asymmetric catalysis , where a chiral catalyst guides the reaction to produce an excess of one enantiomer. libguides.com For instance, a chiral ligand could be used in a metal-catalyzed C-O coupling reaction.

Finally, resolution of a racemic mixture can be employed. This involves reacting the racemic this compound with a chiral resolving agent to form a pair of diastereomers, which can be separated by physical means such as crystallization. The desired enantiomer is then recovered by removing the resolving agent.

Advanced Chemical Transformations and Reaction Mechanisms

Beyond its synthesis, this compound and its relatives can undergo various chemical transformations, which are often studied to understand their stability and potential metabolic pathways.

Photodegradation is one such transformation. The presence of the aromatic ring allows the molecule to absorb UV radiation, which can excite it to a higher energy state and initiate reactions. nih.gov This can lead to the formation of phenoxy radicals, which may then couple to form dimeric products. For example, the photooxidation of 2,4-dichlorophenol (B122985), a related compound, yields dimeric structures through carbon-carbon or carbon-oxygen bond formation between radical intermediates. nih.gov

Hydrolysis is a key reaction, particularly for ester derivatives of phenoxy acids. The rate of hydrolysis is influenced by pH and temperature, with degradation generally increasing in alkaline conditions. nih.gov

Biodegradation by microorganisms represents a complex set of chemical transformations. Studies using Pseudomonas putida have shown that 11-phenoxyundecanoic acid can be metabolized through β-oxidation. asm.org This process involves the sequential cleavage of two-carbon units from the carboxylic acid end of the undecanoic chain. This metabolic pathway results in the formation of shorter-chain metabolites like 3-hydroxy-5-phenoxyvalerate and 3-hydroxy-7-phenoxyheptanoate, which can then be incorporated into biopolymers. asm.org The use of inhibitors like 2-bromooctanoic acid has been a tool to study and manipulate these metabolic pathways, demonstrating that the conversion of phenoxyundecanoic acids into other valuable chemicals can be controlled. jmb.or.kr

Exploration of Novel Coupling Reactions

The core structure of this compound is characterized by an ether linkage between a phenyl group and the second carbon of undecanoic acid. The formation of this aryl ether bond is a key step in its synthesis. While traditional methods like the Williamson ether synthesis are commonly employed, research into novel coupling reactions offers pathways to improved efficiency, milder reaction conditions, and broader substrate scope.

Palladium-Catalyzed C-O Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for the formation of C-O bonds. These reactions typically involve the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a suitable ligand. For the synthesis of this compound, this would involve the reaction of a phenol with an ester of 2-haloundecanoic acid. The use of bulky, electron-rich phosphine (B1218219) ligands is often crucial for achieving high yields. These reactions can often be carried out under milder conditions than traditional methods. acs.orgnih.gov

A plausible palladium-catalyzed approach for the synthesis of a this compound ester is presented in Table 1.

Table 1: Hypothetical Palladium-Catalyzed Synthesis of Ethyl 2-Phenoxyundecanoate

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenol | Ethyl 2-bromoundecanoate | Pd(OAc)₂ | BrettPhos | NaOtBu | Toluene | 80-100 | 70-90 |

This data is representative of typical conditions for Buchwald-Hartwig C-O coupling reactions and is presented for illustrative purposes.

Copper-Catalyzed C-O Coupling Reactions (Ullmann Condensation):

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers. mdpi.com Modern modifications of the Ullmann reaction have expanded its utility to the synthesis of alkyl-aryl ethers under milder conditions, often employing copper(I) salts and various ligands. rsc.orgnih.gov In the context of this compound synthesis, this would involve the reaction of a phenoxide with a 2-haloundecanoic acid derivative. The use of ligands such as 1,10-phenanthroline (B135089) or β-diketones can significantly improve the reaction rate and yield. rsc.org

A representative copper-catalyzed synthesis is outlined in Table 2.

Table 2: Hypothetical Copper-Catalyzed Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenol | 2-Bromoundecanoic acid | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 100-120 | 65-85 |

This data is representative of typical conditions for Ullmann-type C-O coupling reactions and is presented for illustrative purposes.

Mechanistic Studies of Derivatization Reactions

The carboxylic acid functional group of this compound is a prime site for chemical derivatization, allowing for the synthesis of a variety of related compounds such as esters and amides. Understanding the mechanisms of these derivatization reactions is crucial for optimizing reaction conditions and achieving desired products.

Esterification:

Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer-Speier esterification.

The mechanism involves the following key steps:

Protonation of the carbonyl oxygen: The carboxylic acid is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of water: The lone pair on the remaining hydroxyl group pushes out a molecule of water, reforming the carbonyl group and generating a protonated ester.

Deprotonation: The protonated ester is deprotonated by a weak base (such as water or the alcohol) to yield the final ester product and regenerate the acid catalyst.

This reaction is reversible, and the equilibrium can be shifted towards the products by using an excess of the alcohol or by removing water as it is formed. libretexts.org

Amidation:

Amides of this compound can be synthesized by reacting the carboxylic acid with an amine. This reaction typically requires activation of the carboxylic acid, as amines are generally less reactive nucleophiles than alcohols. Common methods for amide formation include the use of coupling reagents or the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride.

When using a coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the mechanism generally proceeds as follows:

Activation of the carboxylic acid: The carboxylic acid reacts with the coupling reagent to form a highly reactive O-acylisourea intermediate.

Nucleophilic attack by the amine: The amine attacks the activated carbonyl carbon of the O-acylisourea intermediate.

Formation of the amide and byproduct: A tetrahedral intermediate is formed, which then collapses to form the amide and a urea (B33335) byproduct.

Alternatively, the carboxylic acid can be converted to an acid chloride using a reagent like thionyl chloride (SOCl₂). The resulting acid chloride is highly electrophilic and readily reacts with an amine in a nucleophilic acyl substitution reaction to form the amide. This reaction is generally fast and irreversible.

Enzymatic Interactions and Protein Ligand Recognition Studies

Substrate Specificity and Catalytic Mechanisms with Cytochrome P450 Enzymes

Cytochrome P450 enzymes (CYPs) are a diverse superfamily of heme-containing monooxygenases renowned for their ability to catalyze the oxidation of a wide array of substrates. nih.govpreprints.org Their catalytic versatility makes them central to drug metabolism and promising tools for biotechnological applications. nih.govnih.gov The interaction of fatty acids and their derivatives, such as 2-Phenoxyundecanoic acid, with CYPs is of significant interest for understanding substrate recognition and catalytic mechanisms.

The catalytic cycle of cytochrome P450 enzymes involves several key steps: substrate binding, electron transfer, oxygen binding, and product formation. wikipedia.orgmdpi.com Substrate binding often triggers a conformational change in the enzyme, altering the heme iron's spin state and initiating the catalytic sequence. wikipedia.org The hydroxylation of fatty acids by CYPs, such as the well-studied P450 BM3, involves the subterminal hydroxylation of medium and long-chain fatty acids. arxiv.org

While specific kinetic data for the hydroxylation of this compound is not extensively detailed in the provided results, the metabolism of similar molecules like 11-phenoxyundecanoic acid has been studied. arxiv.orgvulcanchem.com For instance, wild-type P450 enzymes are known to hydroxylate 11-phenoxyundecanoic acid. vulcanchem.com The kinetics of such reactions are often characterized by determining the Michaelis-Menten constant (K_m) and the catalytic rate constant (k_cat). These parameters provide a measure of the enzyme's affinity for the substrate and its turnover rate, respectively. For example, studies on lauric acid hydroxylation by CYP4A11 have shown that both electron transfer to the ferrous·O2 complex and the breaking of the C-H bond can be rate-limiting steps in the reaction. nih.gov The use of kinetic isotope effects can further elucidate the mechanism by indicating whether C-H bond cleavage is a rate-determining step. nih.gov

The hydroxylation of aromatic compounds by CYPs can proceed through an electrophilic attack mechanism. uni-muenchen.de For substrates containing both aliphatic and aromatic moieties, like this compound, the regioselectivity of hydroxylation (i.e., whether the aliphatic chain or the aromatic ring is oxidized) is a key aspect of the enzyme's specificity.

The binding of a substrate to a cytochrome P450 enzyme is the initial step in the catalytic cycle and is crucial for determining substrate specificity. nih.gov This binding event can be monitored by observing spectral shifts in the heme cofactor. caltech.edu The affinity of a substrate for the enzyme is quantified by the dissociation constant (K_d) or the binding constant (K_s).

Docking studies are computational methods used to predict the preferred orientation of a substrate when bound to an enzyme's active site and to estimate the binding affinity. dovepress.com For phenoxyalkanoic acids, the binding orientation would be influenced by interactions between the phenoxy group, the carboxylic acid moiety, and the amino acid residues lining the active site. For instance, in a study of CYP199A4, 4-phenoxy-benzoic acid was found to bind with its ether oxygen atom hydrogen-bonded to the heme aqua ligand. nih.gov This type of interaction can significantly influence the substrate's position and, consequently, the outcome of the oxidation reaction.

The binding affinity of a compound is influenced by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. dovepress.com The structural features of this compound, with its flexible undecanoic acid chain and its phenoxy group, allow for multiple potential binding modes within the P450 active site.

Molecular Recognition and Structure-Function Correlations in Enzyme-Substrate Systems

Molecular recognition is the process by which molecules, such as an enzyme and its substrate, selectively bind to each other. nih.govmdpi.com This process is governed by the principles of thermodynamics and is driven by the free energy change upon binding. nih.gov The specificity of an enzyme for its substrate is a direct result of the precise geometric and chemical complementarity between the active site and the substrate molecule.

The "conformational selection" model of molecular recognition proposes that proteins exist as an ensemble of conformations, and the substrate binds to a pre-existing conformation that is complementary to it. nih.gov This is in contrast to the "induced fit" model, where the binding of the substrate induces a conformational change in the enzyme. Both mechanisms likely play a role in enzyme-substrate interactions. nih.gov

For this compound, its binding to a P450 enzyme would involve the recognition of its distinct chemical features: the hydrophobic alkyl chain, the ether linkage, and the aromatic ring. The enzyme's active site would possess corresponding regions that can favorably interact with these moieties. The structure-function relationship is elucidated by techniques like X-ray crystallography, which can provide a static picture of the enzyme-substrate complex, and molecular dynamics simulations, which can model the dynamic behavior of the system. nih.gov These methods help to correlate specific amino acid residues with their roles in substrate binding and catalysis, providing a rational basis for protein engineering efforts. nih.gov

Role in Microbial Biosynthesis of Biopolymers

Phenoxyundecanoic Acids as Substrates for Polyhydroxyalkanoate (PHA) Production

The use of phenoxyundecanoic acids, particularly 11-phenoxyundecanoic acid, as a carbon source enables the production of specialized PHAs. Bacteria, especially from the Pseudomonas genus, can metabolize these aromatic fatty acids and channel the resulting intermediates into PHA synthesis.

Pseudomonas species are well-known for their ability to accumulate medium-chain-length (MCL)-PHAs, which consist of monomer units with 6 to 14 carbon atoms. When cultured with 11-phenoxyundecanoic acid (11-POU), these bacteria can produce MCL-PHAs containing phenoxy-functionalized monomers. For instance, Pseudomonas putida BM01, when fed 11-POU as the sole carbon source, synthesizes aromatic copolyesters. nih.gov The resulting polymer is primarily composed of 3-hydroxy-5-phenoxyvalerate (5POHV) and 3-hydroxy-7-phenoxyheptanoate (7POHH) monomers. nih.gov Similarly, Pseudomonas fluorescens BM07 has been shown to incorporate monomers with a phenoxy group at the ω-carbon atom when grown in media containing fructose (B13574) and 11-phenoxyundecanoic acid. tandfonline.com

The metabolism of 11-phenoxyundecanoic acid directly leads to the formation of aromatic copolyesters. In a study with P. putida BM01, the copolyester produced from 11-POU contained 3-hydroxy-5-phenoxyvalerate (5POHV) as the major component (72 to 85 mol%) and 3-hydroxy-7-phenoxyheptanoate (7POHH) as a minor component (15 to 28 mol%). nih.gov These aromatic copolyesters exhibited a crystalline melting transition at 70°C. nih.gov

Furthermore, the composition of these copolyesters can be manipulated by introducing co-substrates. When P. putida BM01 was cultivated with both 11-POU and octanoate (B1194180), it synthesized a more complex copolyester. This polymer included not only 5POHV and 7POHH but also 3-hydroxy-9-phenoxynonanoate and other aliphatic 3-hydroxyalkanoate monomers derived from octanoate. nih.gov Interestingly, the addition of octanoate shifted the major aromatic monomer unit in the polymer from 5POHV to 7POHH. nih.gov

| Bacterial Strain | Carbon Source(s) | Major Monomer(s) | Minor Monomer(s) | Reference |

|---|---|---|---|---|

| Pseudomonas putida BM01 | 11-Phenoxyundecanoic Acid | 3-hydroxy-5-phenoxyvalerate (5POHV) (72-85 mol%) | 3-hydroxy-7-phenoxyheptanoate (7POHH) (15-28 mol%) | nih.gov |

| Pseudomonas putida BM01 | 11-Phenoxyundecanoic Acid + Octanoate | 3-hydroxy-7-phenoxyheptanoate (7POHH) | 3-hydroxy-5-phenoxyvalerate (5POHV), 3-hydroxy-9-phenoxynonanoate, 3-hydroxyalkanoates | nih.gov |

Elucidation of Metabolic Pathways for Monomer Incorporation

The incorporation of phenoxy-functionalized monomers into PHA relies on the cell's metabolic machinery, primarily the β-oxidation pathway, which degrades fatty acids.

When bacteria are grown on fatty acids, PHA is synthesized from the metabolic intermediates of the fatty acid β-oxidation pathway. tandfonline.comnih.gov For a substrate like 11-phenoxyundecanoic acid, the β-oxidation cycle shortens the alkyl chain by two carbons at a time, generating a series of (S)-3-hydroxyacyl-CoA intermediates with the phenoxy group at the terminus. These intermediates are the direct precursors for PHA synthesis.

The process begins with the activation of the fatty acid to its coenzyme A (CoA) ester. This molecule then enters the β-oxidation spiral. For 11-phenoxyundecanoic acid, this process would yield intermediates such as 3-hydroxy-11-phenoxyundecanoyl-CoA, 3-hydroxy-9-phenoxynonanoyl-CoA, 3-hydroxy-7-phenoxyheptanoyl-CoA, and 3-hydroxy-5-phenoxyvaleryl-CoA. These intermediates can then be channeled towards the PHA synthase enzyme for polymerization. Research on P. putida BM01 detected a further-fragmented metabolite, 3-phenoxypropionate, in the culture medium, suggesting that the β-oxidation of 11-POU proceeds to shorter chain lengths. nih.gov

Several key enzymes are responsible for directing intermediates from metabolic pathways towards PHA accumulation. The conversion of (S)-3-hydroxyacyl-CoA, an intermediate of the β-oxidation cycle, into the (R)-enantiomer required by the PHA synthase is a critical step.

(R)-3-enoyl-CoA hydratase (PhaJ) : This enzyme catalyzes the conversion of 2,3-trans-enoyl-CoA, another β-oxidation intermediate, directly to (R)-3-hydroxyacyl-CoA, which is a suitable substrate for PHA synthase. nih.gov

(R)-3-hydroxyacyl-ACP-CoA transferase (PhaG) : This enzyme is crucial for linking fatty acid de novo synthesis to PHA production. However, it is also believed to play a role when fatty acids are supplied externally. 2-Bromooctanoic acid is a known inhibitor of PhaG. oup.complos.org Studies have shown that this inhibitor can significantly decrease PHA accumulation from aromatic sources like phenylacetic acid, suggesting that PhaG plays an important role in channeling precursors to PHA synthesis. oup.com It has been suggested that a CoA thioester derivative of 2-bromooctanoic acid might be the specific inhibiting species of the PhaG enzyme. jmb.or.kr

Modulation of PHA Accumulation by Inhibitors and Co-substrates

The production and composition of PHAs from phenoxyundecanoic acid can be controlled by using metabolic inhibitors and co-substrates. These tools are valuable for studying metabolic pathways and for optimizing the yield and properties of the resulting biopolymer. jmb.or.krkoreascience.kr

Inhibitors like acrylic acid and 2-bromoalkanoic acids are commonly used. Acrylic acid is known to inhibit the enzyme 3-ketoacyl-CoA thiolase, the final step in the β-oxidation cycle, which can lead to an accumulation of β-oxidation intermediates and potentially increase their incorporation into PHA. tandfonline.comnih.gov

2-Bromooctanoic acid (2-BrOA) has been shown to effectively block PHA formation in Pseudomonas fluorescens BM07 when grown on fructose but inhibits cell growth when octanoate is the carbon source. jmb.or.krkoreascience.kr When used with mixed carbon sources, such as fructose and 11-phenoxyundecanoic acid (11-POU), 2-BrOA can significantly enhance the conversion of the expensive fatty acid substrate into PHA. jmb.or.krkoreascience.kr For example, in the presence of 5 mM 2-BrOA, the conversion of 2 mM 11-POU into PHA reached 100%, compared to only about 10% in its absence. jmb.or.krkoreascience.kr This effect is most pronounced at lower concentrations of the fatty acid substrate, indicating a competitive relationship between 2-BrOA and the carboxylic acid-derived intermediates. jmb.or.krkoreascience.kr

Salicylic (B10762653) acid has also been identified as a modulator. In Pseudomonas fluorescens BM07, salicylic acid was found to suppress PHA accumulation from fructose and shift the distribution of monomer units derived from co-fed 11-phenoxyundecanoic acid towards longer chain lengths. researchgate.net

| Bacterial Strain | Substrate(s) | Inhibitor Concentration | PHA Conversion from 11-POU | Reference |

|---|---|---|---|---|

| Pseudomonas fluorescens BM07 | 2 mM 11-POU + 50 mM Fructose | 0 mM | ~10% | jmb.or.kr |

| Pseudomonas fluorescens BM07 | 2 mM 11-POU + 50 mM Fructose | 5 mM | 100% | jmb.or.kr |

| Pseudomonas fluorescens BM07 | 5 mM 11-POU + 50 mM Fructose | N/A (Saturated Level) | ~53% (max) | koreascience.kr |

| Pseudomonas fluorescens BM07 | 5 mM 11-POU + 50 mM Fructose | Up to 5 mM | No significant additional effect (60-70%) | jmb.or.krkoreascience.kr |

Competitive Inhibition Studies (e.g., with 2-Bromooctanoic Acid)

Competitive inhibition is a valuable technique used to elucidate metabolic pathways and to channel intermediates towards a desired product. jmb.or.kr 2-Bromooctanoic acid (2-BrOA) is a known inhibitor of PHA synthesis from unrelated carbon sources like fructose in bacteria such as Pseudomonas fluorescens BM07. jmb.or.krkoreascience.krjmb.or.kr It has been shown to specifically inhibit the enzyme 3-hydroxyacyl-ACP-CoA transferase (PhaG), which links the de novo fatty acid biosynthesis pathway to PHA synthesis. jmb.or.kr

Research investigating the role of 2-BrOA in PHA synthesis from mixtures of fructose and fatty acids has used 11-phenoxyundecanoic acid (11-POU) as a model substrate for phenoxy-containing fatty acids. jmb.or.krkoreascience.krresearchgate.net When P. fluorescens BM07 is grown with fructose and 11-POU, the bacterium preferentially utilizes the fatty acid for PHA synthesis, but the conversion yield is often low. jmb.or.krkoreascience.kr The addition of 2-BrOA can significantly enhance this conversion.

Studies have demonstrated a competitive and compensatory relationship between 2-BrOA and carboxylic acid substrates like 11-POU, suggesting that the inhibiting species derived from these acids bind to the same enzymatic site. jmb.or.krkoreascience.krresearchgate.net At low concentrations of 11-POU (e.g., 2 mM), the addition of 5 mM 2-BrOA increased the conversion yield into PHA from approximately 10% to 100%. jmb.or.krkoreascience.krresearchgate.net However, at higher, more saturated concentrations of the phenoxy-substrate (e.g., 5 mM 11-POU), the addition of 2-BrOA has no significant additional effect, with the conversion rate remaining around 60-70%. koreascience.krresearchgate.net This indicates that 2-BrOA is most effective at channeling expensive substituted fatty acids into PHA production when these precursors are supplied at low levels. jmb.or.krkoreascience.kr

Table 1: Effect of 2-Bromooctanoic Acid (2-BrOA) on the Conversion of 11-Phenoxyundecanoic Acid (11-POU) to PHA in Pseudomonas fluorescens BM07

Data sourced from studies on competitive inhibition. jmb.or.krkoreascience.krresearchgate.net

| Concentration of 11-POU (mM) | Concentration of 2-BrOA (mM) | Approximate Conversion Yield to PHA (%) |

|---|---|---|

| 2 | 0 | ~10% |

| 2 | 5 | 100% |

| 5 | 0 | ~53% |

| 5 | up to 5 | 60-70% |

Effect of Co-feeding Strategies on Polymer Composition

Co-feeding strategies, where multiple carbon sources are supplied simultaneously, are employed to produce PHA copolymers with tailored compositions and properties. csic.es When a functionalized fatty acid like 11-phenoxyundecanoic acid is used as the sole carbon source, it can be metabolized via the β-oxidation pathway to generate a series of (R)-3-hydroxy-ω-phenoxyalkanoyl-CoA monomers, which are then polymerized.

For instance, when Pseudomonas putida BM01 was cultivated on 11-phenoxyundecanoic acid alone, it produced a copolyester consisting of 3-hydroxy-5-phenoxyvalerate (3H5PxV) as the major monomer unit and 3-hydroxy-7-phenoxyheptanoate (3H7PxHp) as a minor component. mdpi.com Interestingly, the monomer 3-hydroxy-9-phenoxynonanoate (3H9PxN) was not incorporated under these conditions. However, the composition of the resulting PHA could be altered by co-feeding a second, non-phenoxy fatty acid. The introduction of octanoic acid into the medium alongside 11-phenoxyundecanoic acid resulted in the incorporation of 3H9PxN into the polymer chain. mdpi.com

This co-feeding approach allows for the production of random copolymers containing both aromatic and aliphatic monomers, which can fine-tune the material's physical properties. mdpi.com The molar fraction of the different monomers in the final polymer can be controlled by adjusting the ratio of the co-fed substrates. csic.es

Table 2: Monomer Composition of PHA from Pseudomonas putida BM01 Using Phenoxyundecanoic Acid

Data based on co-feeding experiments. mdpi.com

| Carbon Source(s) | Incorporated Phenoxy Monomers |

|---|---|

| 11-Phenoxyundecanoic Acid | 3-hydroxy-5-phenoxyvalerate (major), 3-hydroxy-7-phenoxyheptanoate (minor) |

| 11-Phenoxyundecanoic Acid + Octanoic Acid | 3-hydroxy-5-phenoxyvalerate, 3-hydroxy-7-phenoxyheptanoate, 3-hydroxy-9-phenoxynonanoate |

Strain Engineering for Tailored Biopolymer Synthesis

Advances in synthetic biology and genetic engineering have enabled the modification of microorganisms to create tailored biopolymers with specific functionalities. nih.govnih.gov By manipulating the metabolic pathways of bacteria, researchers can enhance the production and control the composition of PHAs derived from precursors like phenoxyalkanoic acids. researchgate.net

Engineering strategies often focus on host strains like Pseudomonas putida and Escherichia coli. nih.govresearchgate.net Key targets for modification include:

PHA Synthases (PhaC) : The PHA synthase is the key enzyme that polymerizes hydroxyacyl-CoA monomers. Engineering this enzyme can alter its substrate specificity, allowing for the incorporation of a wider range of monomers, including those with bulky side-chains like phenoxy groups. nih.gov Hybrid polymerases have been created that show altered product specificity. nih.gov For example, a PHA synthase from Pseudomonas sp. 61-3 (PhaC1Ps), which can polymerize both short-chain-length and medium-chain-length monomers, has been expressed in recombinant R. eutropha to produce copolymers containing aromatic units. mdpi.com

β-Oxidation Pathway : The β-oxidation cycle is central to breaking down fatty acids to provide monomers for PHA synthesis. nih.gov Inactivating genes in this pathway, such as the (S)-specific enoyl-CoA hydratase (fadB), can prevent the complete degradation of the fatty acid substrate, thereby increasing the pool of intermediates available for polymerization. nih.govresearchgate.net For instance, a ΔfadB derivative of P. putida KT2440 was tested for its ability to generate novel PHAs from functionalized precursors. researchgate.net

Transcriptional Regulators : The expression of genes involved in fatty acid metabolism is often controlled by transcriptional regulators like FadR. nih.gov Engineering these regulators can increase the metabolic flux through the β-oxidation pathway, boosting the supply of monomers for PHA synthesis. nih.gov

Metabolic Pathway Redirection : Entirely new synthetic pathways can be introduced into host organisms to convert unrelated carbon sources, such as sugars, into desired functionalized monomers. nih.gov This strategy aims to create feedstock-independent production strains capable of synthesizing complex PHAs. nih.gov

Through such engineering, it is possible to produce PHAs with phenoxy groups that exhibit unique thermal and mechanical properties, differing significantly from common aliphatic PHAs. mdpi.comresearchgate.net

Structure Activity Relationship Sar Studies of Phenoxyundecanoic Acid Derivatives

Computational Approaches to SAR Analysis

Computational methods provide powerful tools for predicting the biological activity of phenoxyundecanoic acid derivatives and understanding their mechanisms of action at a molecular level. These in silico techniques allow for the rapid screening of virtual compounds and the generation of hypotheses that can be tested experimentally.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For phenoxy acid derivatives, QSAR models can predict activities such as enzyme inhibition or antimicrobial effects based on various molecular descriptors.

A QSAR study on a set of 2-phenoxy-N-phenylacetamide derivatives, which share a core structure with phenoxyundecanoic acid, identified key descriptors for their inhibitory activity against Hypoxia-Inducible Factor-1 (HIF-1). nih.gov The statistically significant 2D-QSAR model was developed using methods like Multiple Linear Regression (MLR). nih.gov This model revealed that the activity was influenced by a combination of electronic, topological, and lipophilic properties. nih.gov The descriptors identified as crucial included the SssNHE-index (an electrotopological state descriptor for nitrogen-hydrogen bonds), slogp (a measure of lipophilicity), and specific atom-type E-state indices (T_O_N_1 and T_2_Cl_1), which account for the presence of certain oxygen, nitrogen, and chlorine fragments. nih.gov Such models help researchers understand which parts of the molecule to modify to enhance biological activity.

Table 1: Key Components of a QSAR Model for Phenoxy Acid Derivatives

| Component | Description | Example for Phenoxy Derivatives |

|---|---|---|

| Dataset | A series of structurally related compounds with measured biological activity (e.g., IC₅₀, MIC). | A set of 31 substituted 2-phenoxy-N-phenylacetamide derivatives with HIF-1 inhibitory activities. nih.gov |

| Molecular Descriptors | Numerical values that characterize the chemical structure of a molecule (e.g., steric, electronic, topological). | SssNHE-index, slogp, T_O_N_1, T_2_Cl_1. nih.gov |

| Statistical Method | Algorithm used to build the mathematical model relating descriptors to activity. | Multiple Linear Regression (MLR), Principal Component Regression (PCR), Partial Least Squares Regression (PLS). nih.gov |

| Model Validation | Statistical tests to assess the robustness and predictive power of the model. | Cross-validation (q²), external prediction (pred_r²), correlation coefficient (r²). nih.gov |

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme, to form a stable complex. nih.gov This method is instrumental in SAR studies of phenoxyundecanoic acid derivatives to visualize how they fit into the active sites of biological targets and to predict their binding affinity.

Docking studies on related compounds, such as phenylmethyl phenoxy propyl amino propanoic acid derivatives, have been used to elucidate their binding modes with enzymes like leukotriene A4 hydrolase. nih.gov Similarly, docking simulations of ketoprofen (B1673614) derivatives (which contain a related propanoic acid moiety) with cyclooxygenase (COX) enzymes and matrix metalloproteinases (MMPs) have provided insights into their inhibitory mechanisms. nih.govresearchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the enzyme's active site. mdpi.com For example, docking simulations might show the carboxylic acid group of a phenoxyalkanoic acid forming a hydrogen bond with a key serine or arginine residue, while the phenoxy and undecyl groups engage in hydrophobic interactions within a binding pocket. mdpi.com These predictions help explain the observed biological activities and guide the synthesis of new derivatives with improved binding characteristics. nih.govresearchgate.net

Table 2: Representative Molecular Docking Insights for Related Acid Derivatives

| Compound Class | Biological Target | Predicted Key Interactions | Reference |

|---|---|---|---|

| Ketoprofen Derivatives | COX-1 / COX-2 | Interaction with key active site residues like Arg120 and Tyr355, similar to standard NSAIDs. | nih.gov |

| Fenamic Acids | COX-2 | The carboxylate group interacts with Tyr-385 and Ser-530 at the apex of the cyclooxygenase channel. | nih.govnih.gov |

| Thiazole Derivatives | COX-1 / COX-2 | Hydrogen bonds with Arg120, Ser530, Met522 and hydrophobic interactions with Val349, Leu352, Phe518. | mdpi.com |

| Proton Pump Inhibitors | CYP3A4 / CYP2C19 | Interaction with the heme prosthetic group, leading to potential competitive inhibition. | nih.gov |

Experimental Evaluation of Functional Relationships

While computational models are predictive, experimental studies are essential to validate these predictions and to fully characterize the functional relationships between the structure of phenoxyundecanoic acid derivatives and their biological effects.

Experimental techniques are used to confirm and quantify the interaction of phenoxyundecanoic acid derivatives with specific biological targets. For instance, studies on fenamic acids, a class of NSAIDs with structural similarities, have used X-ray crystallography to determine their binding mode within the human COX-2 enzyme. nih.govresearchgate.net These studies revealed that the inhibitors bind in an inverted orientation within the cyclooxygenase channel, with the carboxylate group forming critical interactions with Tyr-385 and Ser-530 residues. nih.govnih.govresearchgate.net

Biophysical methods such as tryptophan fluorescence quenching and electron spin resonance spectroscopy can further demonstrate that these compounds bind rapidly to the enzyme and can reduce higher oxidation states of the heme moiety, which is crucial for the enzyme's catalytic activity. nih.govresearchgate.net Other studies have shown that phenoxyacetic acid derivatives can interact with and inhibit other enzymes, such as cytochrome P450s, which are involved in drug metabolism. nih.gov Furthermore, related compounds have been shown to interact with nuclear proteins and receptors, such as retinoic acid receptors, suggesting that they can play a role in regulating gene expression. nih.gov

The effects of phenoxyundecanoic acid derivatives are ultimately realized through their interactions with cells. Research on related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) has demonstrated direct interactions with cell membranes. nih.gov Using techniques such as scanning electron microscopy, it was observed that 2,4-D induces significant changes in the shape of human erythrocytes. nih.gov This effect is attributed to the herbicide's interaction with the outer monolayer of the red blood cell membrane, highlighting the ability of this class of compounds to perturb cellular structures. nih.gov Such membrane interactions could be a key mechanism for their biological activities, including antimicrobial effects, by altering membrane fluidity and integrity.

The interaction of phenoxyundecanoic acid derivatives with their biological targets leads to the modulation of various biological processes. A primary area of investigation is enzyme inhibition. Phenoxy acids and their derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory effects, which are often mediated through the inhibition of enzymes in the arachidonic acid cascade. researchgate.netjetir.org For example, certain derivatives act as dual inhibitors of both COX-2 and 5-lipoxygenase (5-LOX), enzymes that produce prostaglandins (B1171923) and leukotrienes, respectively. mdpi.com Some NSAIDs, like mefenamic acid, can inhibit COX-2 in a substrate-selective manner, being more potent against the oxygenation of endocannabinoids than arachidonic acid. nih.govresearchgate.net This inhibition can be competitive, where the inhibitor competes with the substrate for the active site, or non-competitive, where it binds to an allosteric site. youtube.com

Another significant biological process modulated by these compounds is microbial growth. Phenols and their derivatives have well-documented antimicrobial properties against a broad spectrum of bacteria. nih.gov Their mechanism of action can involve disrupting the integrity of the cytoplasmic membrane, altering membrane fluidity, and causing conformational changes in membrane proteins. nih.gov The antimicrobial potential of each compound is often related to the number of hydroxyl and methoxy (B1213986) groups in its structure, as well as its lipophilicity, which allows it to diffuse through the bacterial membrane. mdpi.com

Table 3: Summary of Modulated Biological Processes by Phenoxy Acid Derivatives

| Biological Process | Specific Effect | Example Compound Class | Mechanism/Target |

|---|---|---|---|

| Enzyme Inhibition | Anti-inflammatory | Fenamic Acids, Diclofenac analogues | Inhibition of COX-1, COX-2, and 5-LOX enzymes. mdpi.com |

| Substrate-selective inhibition | Mefenamic Acid, Flufenamic Acid | Potent non-competitive inhibition of endocannabinoid oxygenation by COX-2. nih.govresearchgate.net | |

| Antimicrobial Activity | Antibacterial | Phenols, Phenoxyacetic acid derivatives | Disruption of cell wall and cytoplasmic membrane integrity. jetir.orgnih.gov |

| Antifungal | Phenoxyacetic acid derivatives | Inhibition of fungal growth. jetir.org | |

| Gene Expression | Transcriptional Regulation | Retinoid-like compounds | Interaction with nuclear receptors (e.g., RAR, RXR) and associated proteins. nih.gov |

Advanced Analytical Methodologies for Phenoxyundecanoic Acid Research

Spectroscopic Characterization for Structural Confirmation in Research

UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy is a widely utilized analytical technique for the quantitative determination of compounds containing chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible region of the electromagnetic spectrum. In the context of 2-Phenoxyundecanoic acid, the presence of the phenoxy group, which consists of a phenyl group bonded to an oxygen atom, serves as the primary chromophore.

The application of UV-Vis detection in HPLC allows for the selective measurement of this compound as it elutes from the chromatographic column. The absorbance is directly proportional to the concentration of the analyte, enabling accurate quantification. For the analysis of various organic acids, UV detection is commonly set at wavelengths around 210 nm to detect the carboxyl group. pjps.pkscioninstruments.comsemanticscholar.org However, for phenoxy-containing compounds, leveraging the stronger absorbance of the phenyl ring at higher wavelengths can provide greater selectivity and sensitivity, minimizing interference from other compounds in the matrix that may absorb at lower wavelengths.

Advanced Detection and Quantification in Complex Research Matrices

The analysis of this compound in complex matrices, such as biological fluids, environmental samples, or industrial formulations, necessitates the use of highly sensitive and selective analytical methods. These matrices often contain a multitude of interfering substances that can obscure the signal of the target analyte. nih.gov Advanced chromatographic techniques coupled with sophisticated detectors are therefore essential for reliable quantification.

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful tool for the trace-level determination of phenoxyalkanoic acids in complex samples. nih.govnih.gov This technique combines the separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometry. In LC-MS/MS, the analyte is first separated from the matrix components by HPLC and then ionized and fragmented in the mass spectrometer. By monitoring specific parent-to-daughter ion transitions, a highly selective and sensitive detection can be achieved, even in the presence of significant background noise. For instance, a method for the determination of phenoxyacetic acid herbicides in groundwater using UHPLC-MS/MS reported limits of detection in the range of 0.00008 to 0.0047 µg·L⁻¹. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for the analysis of fatty acids and related compounds in biological samples. While often requiring derivatization to increase the volatility of the analyte, GC-MS offers excellent chromatographic resolution and mass spectral information for compound identification and quantification.

The validation of these analytical methods is crucial to ensure the reliability of the generated data. Method validation encompasses the evaluation of several parameters, including linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). europa.euich.orgedqm.euiosrphr.org The tables below present a summary of typical validation parameters for the analysis of related organic acids in complex matrices, which can serve as a benchmark for the development of methods for this compound.

Table 1: Performance of HPLC-UV Method for Organic Acid Quantification

| Parameter | Result |

| Linearity (r²) | 0.9999 nih.gov |

| Intra-day Precision (%RSD) | <1% nih.gov |

| Inter-day Precision (%RSD) | <1% nih.gov |

| Limit of Detection (LOD) | 11 to 8,026 µg/kg longdom.org |

| Limit of Quantification (LOQ) | 40 to 26,755 µg/kg longdom.org |

| Average Recovery | 76.3% to 99.2% longdom.org |

Table 2: Performance of LC-MS/MS Method for Phenoxyacetic Acid Herbicide Quantification

| Parameter | Result |

| Limit of Detection (LOD) | 0.00008–0.0047 µg·L⁻¹ nih.gov |

| Recovery | 71%–118% nih.gov |

These advanced analytical methodologies provide the necessary tools for the accurate and reliable detection and quantification of this compound in a variety of complex research matrices, facilitating further investigation into its properties and potential applications.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of 2-phenoxyundecanoic acid.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. d-nb.info It is a versatile tool for predicting molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the distribution of electronic charge within a molecule.

The HOMO and LUMO are key orbitals in understanding chemical reactivity. wuxibiology.com The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, while the LUMO is the innermost orbital without electrons and relates to its ability to accept electrons. youtube.com The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the kinetic stability and reactivity of a molecule. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov For instance, in a study of various organic compounds, it was observed that the presence of aromatic rings, heteroatoms, and double bonds tends to decrease the HOMO-LUMO gap, indicating increased reactivity. nih.gov

While specific DFT calculations for this compound are not widely available in the public domain, general principles of DFT can be applied. The phenoxy group, with its aromatic ring and oxygen heteroatom, and the carboxylic acid group are expected to be the primary sites of electronic activity. The long undecanoic acid chain is largely aliphatic and would have a lesser impact on the frontier orbitals, which are likely to be localized around the more functionalized ends of the molecule. The charge distribution, also calculable by DFT, would likely show a higher electron density around the oxygen atoms of the phenoxy and carboxylic acid groups due to their electronegativity.

A related compound, 11-phenoxyundecanoic acid, has been studied in the context of forming nanocomposite films with TiO2, where time-dependent density functional theory (TDDFT) was employed to understand the electronic properties of the system. chem960.comresearchgate.net

Table 1: Key Concepts in DFT Studies

| Term | Description | Relevance to this compound |

|---|---|---|

| DFT | A computational quantum mechanical modelling method used to investigate the electronic structure of many-electron systems. d-nb.info | Can be used to predict the electronic properties and reactivity of the molecule. |

| HOMO | Highest Occupied Molecular Orbital; the outermost orbital containing electrons. youtube.com | Indicates the molecule's potential to act as an electron donor. |

| LUMO | Lowest Unoccupied Molecular Orbital; the innermost orbital lacking electrons. youtube.com | Indicates the molecule's potential to act as an electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. nih.gov | Provides insight into the molecule's kinetic stability and chemical reactivity. |

| Charge Distribution | The way in which electron density is distributed throughout the molecule. | Helps to identify regions of the molecule that are electron-rich or electron-poor, influencing its interaction with other molecules. |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. pressbooks.pub These different arrangements are known as conformations or conformers. pressbooks.pub The relative energies of these conformers determine the molecule's preferred shape and its flexibility, which are crucial for its biological activity and physical properties.

For a molecule like this compound, with its long, flexible alkyl chain, numerous conformations are possible. The rotation around the C-C single bonds in the undecanoic acid chain, as well as the bonds connecting the phenoxy group to the chain, will give rise to various staggered and eclipsed conformations. pressbooks.pub Staggered conformations are generally more stable (lower in energy) than eclipsed conformations due to reduced steric hindrance. organicchemistrytutor.com The most stable conformation, often referred to as the anti-conformation, occurs when the largest substituent groups are positioned 180° apart. pressbooks.pub

Quantum mechanical calculations can be used to determine the energies of these different conformations. nih.gov By systematically rotating key bonds and calculating the energy at each step, a potential energy surface can be generated, revealing the low-energy (and thus more populated) conformations. For this compound, the interactions between the bulky phenoxy group and the carboxylic acid group, as well as the folding of the long alkyl chain, will be the primary determinants of its conformational preferences. The flexibility of the molecule is indicated by the number of rotatable bonds, which for a similar compound, 11-phenoxyundecanoic acid, is 12. vulcanchem.com

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. researchgate.net This technique has become a standard tool for investigating biomolecular systems, providing insights into the dynamic nature of interactions between small molecules, like this compound, and biological macromolecules such as proteins and nucleic acids. researchgate.netnih.gov

MD simulations can be used to explore how this compound might bind to a protein target. By placing the molecule in the active site of a protein and simulating their movements over a period of time, researchers can observe the stability of the binding pose, the key intermolecular interactions (such as hydrogen bonds and hydrophobic interactions), and any conformational changes that occur in either the ligand or the protein upon binding. frontiersin.org These simulations provide a dynamic picture that complements the static view often obtained from experimental methods like X-ray crystallography. researchgate.net

For example, MD simulations have been used to assess the stability of ligand-protein complexes and to understand the dynamic behavior of compounds within a binding site. frontiersin.org The information gleaned from these simulations, such as the binding free energy and the identification of crucial amino acid residues involved in the interaction, is invaluable for understanding the mechanism of action and for the rational design of more potent and selective molecules. nih.gov

Application of Machine Learning and Artificial Intelligence in Property Prediction

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools in chemistry and drug discovery to predict the properties of molecules, thereby accelerating the research and development process. arxiv.orgresearchgate.net These data-driven approaches can learn the complex relationships between a molecule's structure and its physicochemical or biological properties from large datasets. nih.gov

For a compound like this compound, ML models could be trained to predict a wide range of properties. Quantitative Structure-Property Relationship (QSPR) models, a form of ML, correlate molecular descriptors (numerical representations of a molecule's structure) with a specific property. bham.ac.uk These descriptors can range from simple 2D features to more complex 3D and quantum chemical parameters.

ML and AI can be applied to predict various properties, including:

Physicochemical Properties: Solubility, lipophilicity (logP), and pKa are fundamental properties that influence a molecule's behavior and can be predicted with reasonable accuracy using ML models. nih.gov

Biological Activity: ML models can be trained to predict the biological activity of a compound against a specific target or to identify potential off-target effects. nih.gov For example, Gaussian process models have been used to predict the enzymatic activity of cytochrome P450 enzymes on substrates like 11-phenoxyundecanoic acid. pnas.org

Toxicity: Predicting potential toxicity early in the drug discovery process is crucial, and AI-based models are being developed for this purpose. nih.gov

The accuracy of these predictions depends heavily on the quality and size of the training data. arxiv.org As more experimental data for compounds like this compound and its analogs become available, the predictive power of these in silico tools will continue to improve.

Table 2: Applications of Machine Learning in Predicting Properties of this compound

| Predicted Property | Machine Learning Approach | Relevance |

|---|---|---|

| Physicochemical Properties | QSPR models using various algorithms (e.g., neural networks, support vector machines). nih.gov | Prediction of solubility, logP, and pKa, which are crucial for understanding the compound's behavior. |

| Biological Activity | Gaussian process regression, deep learning models. nih.govpnas.org | Prediction of enzymatic activity or binding affinity to a biological target. |

| Toxicity | Various classification and regression models. nih.gov | Early identification of potential adverse effects. |

Emerging Research Areas and Future Perspectives

Applications in Advanced Materials Science (e.g., Photo-responsive Polymers)

The unique chemical structure of phenoxyalkanoic acids makes them valuable precursors for the synthesis of advanced polymers with tailored properties. A significant area of research is their use in creating a class of biodegradable bioplastics known as polyhydroxyalkanoates (PHAs). PHAs are polyesters produced by microorganisms and are considered promising candidates for applications ranging from packaging to medical implants due to their biocompatibility, hydrophobicity, and water resistance. dtu.dk

Research has demonstrated that the bacterium Pseudomonas putida can utilize 11-phenoxyundecanoic acid as a carbon source to synthesize novel aromatic copolyesters. asm.orgnih.gov These polymers are composed of monomer units that retain the phenoxy group, such as 3-hydroxy-5-phenoxyvalerate (5POHV) and 3-hydroxy-7-phenoxyheptanoate (7POHH). asm.orgnih.gov The resulting aromatic copolyester was found to have a crystalline melting transition at 70°C. nih.gov The incorporation of such aromatic moieties into the polymer backbone can significantly alter the material's physicochemical properties compared to conventional aliphatic PHAs. asm.org

An exciting future direction in this field is the development of photo-responsive polymers. These are "smart" materials that can change their chemical or physical properties in response to a light stimulus. specificpolymers.com This is typically achieved by incorporating a photo-responsive functional group, or chromophore, into the polymer chain. specificpolymers.com While direct research on photo-responsive polymers derived from 2-phenoxyundecanoic acid is nascent, the principle has been demonstrated with similar molecules. For example, surfaces with reversible, light-controlled wettability have been created using an azobenzene-containing undecanoic acid. researchgate.netresearchgate.net Future research could focus on integrating such photo-switchable chromophores into the structure of PHAs derived from phenoxyalkanoic acids. This could lead to the creation of advanced materials for applications like controlled drug delivery, where light could be used to trigger the release of a therapeutic agent from the polymer matrix, or the development of smart surfaces and actuators. specificpolymers.comrsc.org

Integration with Synthetic Biology for Novel Biosynthetic Routes

Synthetic biology, which involves the design and construction of new biological parts, devices, and systems, offers powerful tools to create novel biosynthetic pathways for producing valuable chemicals. hudsonlabautomation.com Microorganisms like Pseudomonas putida are often used as a "chassis" in synthetic biology due to their metabolic versatility and the availability of advanced genetic engineering tools. dtu.dk

The biosynthesis of aromatic copolyesters from 11-phenoxyundecanoic acid by P. putida is a key example of a novel biosynthetic route. asm.orgnih.gov The bacterium metabolizes the insoluble acid to produce polymers with unique aromatic and aliphatic monomers. asm.org When co-fed with octanoate (B1194180), P. putida was able to synthesize a more complex copolyester containing both aromatic and aliphatic monomers, demonstrating the pathway's flexibility. nih.gov

Synthetic biology approaches can be used to further engineer these pathways for enhanced efficiency and product specificity. dtu.dknih.gov For example, the genes encoding the enzymes for PHA synthesis (the pha gene cluster) can be modified to create polymers with a desired composition and, consequently, specific material properties. dtu.dk The ability to engineer bacteria for the uptake and conversion of unconventional feedstocks like phenoxyalkanoic acids is a significant step toward the sustainable production of high-value polymers from renewable or waste sources. dtu.dk Future work in this area could involve designing entirely new pathways in host organisms like Escherichia coli or Saccharomyces cerevisiae to produce these polymers, potentially from simple sugars, by introducing the necessary enzymatic machinery from organisms like P. putida. nih.govnih.gov

Systems Biology Approaches to Understanding Metabolic Networks

Systems biology aims to understand the complex interactions within biological systems, such as the metabolic networks that govern how a cell converts nutrients into energy and cellular components. nih.gov By combining experimental data with computational modeling, researchers can gain a holistic view of cellular processes. For organisms like Pseudomonas putida, multiple genome-scale metabolic models (GSMMs) are available, which serve as powerful tools for in silico analysis and prediction of metabolic behavior. dtu.dk

The metabolism of 11-phenoxyundecanoic acid in P. putida has been shown to proceed through the β-oxidation pathway, which is the primary route for breaking down fatty acids. asm.orgoup.com This process generates various intermediates that are then polymerized into PHAs. tandfonline.com During the metabolism of 11-phenoxyundecanoic acid, researchers detected the accumulation of a further-fragmented metabolite, 3-phenoxypropionate, which provided clues to the metabolic pathway. asm.orgnih.gov The primary monomer units identified in the resulting polymer were 3-hydroxy-5-phenoxyvalerate and 3-hydroxy-7-phenoxyheptanoate. nih.gov

A systems biology approach can be used to map and model this entire network. By analyzing the flux of metabolites through different pathways (e.g., β-oxidation, de novo fatty acid synthesis), researchers can understand how the cell balances its resources to support both growth and polymer production. dtu.dktandfonline.com This understanding is crucial for rationally engineering the organism. For instance, models can predict the effect of knocking out competing metabolic pathways or overexpressing key enzymes to channel more carbon from this compound into the desired PHA product, thereby optimizing the production of these advanced biopolymers. dtu.dk

Future Directions in Structure-Guided Design and Bioengineering

Structure-guided design and bioengineering are powerful approaches for creating new proteins and enzymes with novel or enhanced functions. caltech.edu This involves using the three-dimensional structure of a protein to make rational changes to its amino acid sequence. caltech.edu

The superfamily of cytochrome P450 enzymes, which are involved in metabolizing a wide range of compounds, has been a frequent target for such engineering efforts. nih.govarxiv.org In studies involving the directed evolution of a P450 enzyme, 11-phenoxyundecanoic acid was used as one of several substrates to test the activity of the engineered variants. nih.govarxiv.orgpnas.org This demonstrates the utility of phenoxyalkanoic acids as chemical probes for exploring the functional landscape of enzymes.

Future research will likely apply these bioengineering principles to the specific enzymes involved in the metabolism of this compound and its conversion to PHAs. Key targets for engineering include the enzymes of the β-oxidation pathway and, most importantly, the PHA synthase, which is the enzyme that polymerizes the monomer units. tandfonline.com By using structure-guided design, researchers could modify the substrate-binding pocket of PHA synthase to favor the incorporation of phenoxy-substituted monomers or to control the sequence of different monomers within the polymer chain. dtu.dk This would allow for the fine-tuning of the resulting polymer's properties, such as its flexibility, crystallinity, and degradation rate, leading to the creation of highly specialized, high-performance biomaterials. dtu.dk

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Phenoxyundecanoic acid in laboratory settings?

- Methodological Answer :

- Use impermeable gloves (material selection should account for penetration time and degradation resistance; consult glove manufacturers for specific data) and tightly sealed goggles to prevent skin/eye contact .

- Ensure adequate ventilation and avoid inhalation of aerosols/dust. If exposed, move to fresh air and seek medical attention .

- Store away from incompatible materials (e.g., strong acids/oxidizers) and moisture .

- Note : While some safety sheets classify undecanoic acid derivatives as non-hazardous , stricter precautions are advised based on structural analogs .

Q. What synthetic routes are commonly employed for the laboratory-scale preparation of this compound?

- Methodological Answer :

- Route 1 : Nucleophilic substitution of 11-bromoundecanoic acid with phenoxide ions under anhydrous conditions. Optimize reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) .

- Route 2 : Esterification of undecanoic acid with phenol derivatives, followed by hydrolysis. Monitor reaction progress via TLC or FT-IR for ester bond formation .

- Validation : Confirm product identity using -NMR (e.g., aromatic proton signals at δ 6.8–7.4 ppm) and mass spectrometry .

Q. How should researchers handle and dispose of waste containing this compound?

- Methodological Answer :

- Neutralize acidic waste with sodium bicarbonate before disposal. Collect organic waste in designated containers for incineration .

- Avoid aqueous release; consult institutional guidelines for hazardous organic compound disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties of this compound?

- Methodological Answer :

- Thermal Stability : Conduct differential scanning calorimetry (DSC) under inert atmospheres to assess decomposition temperatures. Compare results with NIST Chemistry WebBook data .

- Solubility : Use Hansen solubility parameters to reconcile conflicting solubility reports. Test in solvents like ethanol, hexane, and DMSO under controlled temperatures .

- Data Cross-Validation : Cross-reference purity assessments (e.g., HPLC retention times) with independent databases .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or phase-transfer catalysts for phenoxide reactivity enhancement .

- Solvent Effects : Compare polar aprotic solvents (e.g., DMF vs. THF) to balance nucleophilicity and solubility .

- Kinetic Studies : Use in-situ FT-IR or -NMR to monitor reaction progress and identify rate-limiting steps .

Q. What computational approaches predict the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize solvation free energy in reaction design .

Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | CHO | |

| CAS Number | 7170-44-7 | |

| Molecular Weight | 278.3950 g/mol | |

| Storage Conditions | Stable at RT; avoid moisture/heat |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。